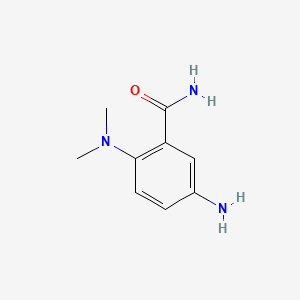

5-Amino-2-(dimethylamino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDBOHMWRRGWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Placement Within the Landscape of Benzamide Chemistry and Derivatives

Benzamide (B126), the simplest amide derivative of benzoic acid, consists of a benzene (B151609) ring attached to an amide functional group (C₇H₇NO) wikipedia.org. This core structure is a foundational scaffold in organic and medicinal chemistry. The chemical landscape of benzamide derivatives is vast and diverse, stemming from the ability to introduce various substituents onto the aromatic ring or the amide nitrogen. These substitutions significantly alter the molecule's physical, chemical, and biological properties researchgate.netwalshmedicalmedia.com.

The benzamide template contains structural features that allow it to interact with a wide range of biological targets walshmedicalmedia.com. Consequently, benzamide derivatives are recognized for possessing a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties walshmedicalmedia.comnih.gov. The specific biological effect of a derivative is largely determined by the nature and position of its substituents researchgate.net.

5-Amino-2-(dimethylamino)benzamide is an example of a polysubstituted benzamide. Its key features are:

An Ortho-Substituted Amine: The dimethylamino group is at the ortho (2-position) to the primary amide. This substitution pattern is of particular interest in the synthesis of heterocyclic compounds and in designing molecules that can form specific intramolecular interactions.

A Meta-Substituted Amine: The primary amino group is at the meta (5-position) to the primary amide. This group provides an additional site for chemical modification and can act as a hydrogen bond donor, influencing how the molecule interacts with biological macromolecules.

The presence of multiple amine functionalities on the benzamide scaffold makes this compound a versatile intermediate for creating diverse chemical libraries for drug discovery and materials science.

Rationale for Academic Investigation of Aminobenzamide Scaffolds

Strategic Pathways for Benzamide Core Formation

The formation of the central benzamide scaffold is a critical step in the synthesis of these compounds. Chemists employ both direct amide bond formation techniques and more elaborate multi-step sequences to achieve this.

Amide Bond Formation Techniques

The creation of the amide bond is a fundamental reaction in organic chemistry. nih.gov The most common method involves the direct reaction of a carboxylic acid with an amine. nih.gov However, to facilitate this reaction, the carboxylic acid often needs to be "activated." This can be achieved by converting it into a more reactive derivative, such as an acid chloride or anhydride (B1165640). rsc.org

Various reagents have been developed to promote amide bond formation. For instance, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are widely used. smolecule.com These reagents facilitate the reaction between a carboxylic acid and an amine under mild conditions. smolecule.com

Metal-free transamidation reactions have also gained attention as a sustainable approach to amide bond formation. nih.gov These methods allow for the direct conversion of an existing amide into a new one, offering an alternative to traditional coupling methods. nih.gov Furthermore, electrochemical methods are being explored for the direct amidation of benzylic C(sp³)–H bonds, providing a novel disconnection for the synthesis of secondary amides. nih.gov

Multi-Step Synthetic Sequences

The synthesis of complex benzamides like this compound often requires a multi-step approach. smolecule.com These sequences typically begin with a readily available starting material, such as isatoic anhydride or a substituted benzoic acid derivative. nih.govontosight.ai

A common strategy involves the initial synthesis of a substituted o-aminobenzamide, which can then be further modified. magtech.com.cn For example, isatoic anhydride can react with various amines in a one-step process to generate a range of N-substituted 2-aminobenzamides. nih.govrsc.org This reaction proceeds through the nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring opening and decarboxylation. nih.gov

Another approach starts with o-halobenzoic acids or their derivatives. magtech.com.cn Through a series of reactions, including nucleophilic substitution and amidation, the desired aminobenzamide can be constructed. The synthesis of o-aminobenzamide compounds has been reviewed, highlighting various starting materials and synthetic routes. magtech.com.cn

Regioselective Introduction of Amino and Dimethylamino Functionalities

A key challenge in the synthesis of this compound is the regioselective introduction of the amino and dimethylamino groups onto the benzene (B151609) ring. The positions of these substituents are crucial for the compound's properties and biological activity.

The synthesis of substituted pyrimidines has been achieved with regioselectivity, a principle that can be applied to the synthesis of substituted benzamides. google.com The specific placement of functional groups often dictates the synthetic strategy. For instance, starting with a precursor that already contains one of the desired amino groups can simplify the subsequent installation of the second group.

The introduction of the dimethylamino group can be accomplished through various methods, including nucleophilic aromatic substitution or reductive amination. The choice of method depends on the specific substrate and the desired reaction conditions.

Synthesis of Diverse Aminobenzamide Derivatives and Analogs

The core this compound structure can be modified to create a diverse library of derivatives and analogs. These modifications can involve altering the substituents on the aromatic ring or changing the group attached to the amide nitrogen.

Modification of Aromatic Substituents

The aromatic ring of the benzamide can be functionalized with a wide range of substituents. rsc.orgdovepress.com This is often achieved by starting with an appropriately substituted precursor or by performing electrophilic aromatic substitution reactions on the benzamide core.

For example, a study on N-substituted aminobenzamide derivatives involved the introduction of various groups like methyl, trifluoromethyl, fluoro, chloro, bromo, methoxy (B1213986), carboxylic acid, nitro, and acetyl to explore their effects on biological activity. dovepress.com The synthesis of these derivatives often involves coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups. nih.gov

The following table showcases examples of different substituents on the aromatic ring of aminobenzamide derivatives and their reported synthesis methods.

| Derivative Type | Aromatic Substituent | Synthetic Approach | Reference |

| 2-Aminobenzamide (B116534) | 4-Chloro | Reaction with 4-chlorobenzaldehyde | rsc.org |

| 2-Aminobenzamide | 5-Fluoro | Starting from 5-fluoro-2-nitroaniline | nih.gov |

| 2-Aminobenzamide | 5-Aryl | Suzuki coupling with arylboronic acids | nih.gov |

| Benzamide | 3-Chloro | Reaction of 3-chlorobenzoyl chloride | vulcanchem.com |

| Benzamide | 4-Methyl | Reaction of 4-methylbenzamide | nih.gov |

Alterations to the Amide Nitrogen Moiety

The substituent on the amide nitrogen can also be varied to generate a wide array of analogs. nih.govrsc.orgrsc.orgdovepress.com This is typically achieved by using different primary or secondary amines in the amide bond formation step.

For instance, a one-pot synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones was developed from N-alkyl and N-aryl substituted 2-aminobenzamides. rsc.org These starting materials were prepared by reacting isatoic anhydride with various amines. rsc.org This highlights the versatility of using different amines to introduce diversity at the amide nitrogen.

Research has also focused on the synthesis of N-substituted benzannulated triazoles from 2-aminobenzamides, demonstrating the compatibility of the synthetic methods with a range of amide substituents. rsc.org The following table provides examples of modifications to the amide nitrogen in aminobenzamide structures.

| Amide Nitrogen Substituent | Synthetic Method | Reference |

| N-Alkyl | Reaction of isatoic anhydride with alkylamines | rsc.org |

| N-Aryl | Reaction of isatoic anhydride with arylamines | rsc.org |

| N-(4-(dimethylamino)phenyl) | Amide coupling reaction | |

| N-((1-(thiophen-2-yl)cyclopentyl)methyl) | Multi-step synthesis involving amidation | smolecule.com |

| N-H (Primary Amide) | From corresponding carboxylic acid | nih.gov |

Formation of Fused Heterocyclic Systems Incorporating Aminobenzamide Moieties

Ortho-aminobenzamides are ideal precursors for the synthesis of fused heterocyclic systems due to the presence of two reactive functional groups in close proximity. These moieties can readily undergo intramolecular or intermolecular cyclization reactions to form a variety of nitrogen-containing heterocycles, most notably quinazolinones.

One prominent strategy involves the copper-catalyzed domino-double annulation of o-aminobenzamides with 2-iodoisothiocyanates. This method provides a direct pathway to tetracyclic fused 12H-benzo bohrium.comthiazolo[2,3-b]quinazolin-12-ones. The reaction proceeds efficiently without the need for additional ligands, bases, or external oxidants, making it an attractive and atom-economical process. Mechanistic studies suggest an initial intermolecular condensation followed by an intramolecular Ullmann-type cross-coupling cyclization. A range of substituted o-aminobenzamides, including those with electron-donating and electron-withdrawing groups, have been shown to be effective substrates in this transformation, affording the desired products in good to excellent yields.

Silver-catalyzed reactions also offer a powerful tool for the construction of fused quinazolinones. A notable example is the silver(I)-catalyzed cascade cyclization of 2-aminobenzamides with 2-alkynylbenzaldehydes. This reaction, followed by in situ oxidation, yields isoquinoline-fused quinazolinones. The process is tolerant of various functional groups on both the aminobenzamide and the benzaldehyde (B42025) components.

The following interactive table summarizes representative examples of the formation of fused heterocyclic systems from aminobenzamides.

| Catalyst | Reactants | Product | Yield (%) |

| Cu(OTf)2 | 2-Aminobenzamide, 1-Iodo-2-isothiocyanatobenzene | 12H-Benzo bohrium.comthiazolo[2,3-b]quinazolin-12-one | 91 |

| CuCl | 2-Aminobenzamide, 1-Iodo-2-isothiocyanatobenzene | 12H-Benzo bohrium.comthiazolo[2,3-b]quinazolin-12-one | 73 |

| AgNO3 | 2-Aminobenzamide, 2-Ethynylbenzaldehyde | 6H-Isoquinolino[2,1-a]quinazolin-6-one | 85 |

| AgNO3 | 2-Amino-5-chlorobenzamide, 2-Ethynylbenzaldehyde | 10-Chloro-6H-isoquinolino[2,1-a]quinazolin-6-one | 82 |

Innovations in Synthetic Chemistry for Aminobenzamides

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and versatile methods for the synthesis of aminobenzamides and their subsequent transformation into complex heterocyclic structures. These innovations often leverage novel catalytic systems and reaction conditions.

Photocatalysis , for instance, has emerged as a green and powerful tool. Visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes using organic dyes like fluorescein (B123965) as a photocatalyst provides a metal-free and mild route to quinazolin-4(3H)-ones. bohrium.comnih.gov These reactions often proceed with high efficiency and tolerate a broad range of substrates. bohrium.comnih.gov Similarly, photocatalytic methods using eosin (B541160) Y have been developed for the synthesis of highly functionalized quinazolin-4(3H)-ones from N-aryl-2-aminobenzamides and trialkylamines under mild, aqueous conditions. bohrium.com

Organocatalysis represents another significant area of innovation, offering metal-free alternatives for aminobenzamide transformations. Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric synthesis of dihydroquinazolinones from imines and 2-aminobenzamides, yielding products with good to excellent enantioselectivity. dntb.gov.ua Furthermore, simple organic molecules like 4-dimethylaminopyridine (B28879) (DMAP) have been shown to catalyze the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.gov

The table below showcases some of these innovative synthetic methods.

| Method | Catalyst/Reagent | Reactants | Product | Yield (%) |

| Visible-Light Photocatalysis | Fluorescein, TBHP | 2-Aminobenzamide, Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 89 |

| Visible-Light Photocatalysis | Eosin Y | N-Phenyl-2-aminobenzamide, Triethylamine | 2,3-Diphenylquinazolin-4(3H)-one | 91 |

| Organocatalysis | Chiral Phosphoric Acid | 2-Aminobenzamide, N-Benzylidene-4-methoxyaniline | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 |

| Organocatalysis | DMAP | 2-Aminobenzamide, (Boc)2O | Quinazoline-2,4(1H,3H)-dione | 92 |

These innovative approaches not only expand the toolbox for synthetic chemists but also align with the growing demand for more environmentally friendly and sustainable chemical processes.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Dimethylamino Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 5-Amino-2-(dimethylamino)benzamide is expected to display distinct signals corresponding to its aromatic protons, amide protons, primary amine protons, and the methyl protons of the dimethylamino group. The electron-donating nature of both the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups strongly influences the chemical shifts of the aromatic protons, typically shifting them upfield (to lower ppm values) compared to unsubstituted benzamide (B126).

The aromatic region would feature three protons on the benzene (B151609) ring. The proton at C-3 (ortho to the -N(CH₃)₂ group and meta to the -CONH₂ group) would likely appear as a doublet. The proton at C-6 (ortho to the -CONH₂ group and meta to the -NH₂ group) would also be a doublet. The proton at C-4 (meta to both the -N(CH₃)₂ and -CONH₂ groups) would appear as a doublet of doublets. The signal for the six protons of the N,N-dimethyl group is expected to be a sharp singlet. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -N(CH₃)₂ | 2.6 - 3.0 | Singlet | 6H |

| Aromatic H (H-3, H-4, H-6) | 6.5 - 7.5 | Multiplets (Doublets, DD) | 3H |

| -NH₂ (amine) | 3.5 - 5.0 (broad) | Singlet | 2H |

| -CONH₂ (amide) | 7.0 - 8.0 (broad) | Singlet | 2H |

Note: Predicted values are based on the analysis of substituted benzamides and anilines. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (-CONH₂) of the amide group will appear significantly downfield (higher ppm) due to the deshielding effect of the oxygen atom. The aromatic carbons will resonate in the typical range of 110-155 ppm. The specific shifts are heavily influenced by the attached substituents; carbons directly bonded to the nitrogen atoms (C-2 and C-5) will be significantly affected. The carbon atoms of the two methyl groups in the dimethylamino substituent will be equivalent and appear as a single signal in the upfield region of the spectrum. In similar N,N-dimethylbenzamide structures, the carbonyl carbon appears around 170 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | 35 - 45 |

| Aromatic C | 110 - 155 |

| C=O (amide) | 168 - 172 |

Note: Predicted values are based on the analysis of substituted benzamides and anilines. Actual experimental values may vary.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be crucial for confirming the connectivity of the aromatic protons by showing cross-peaks between H-3 and H-4, and between H-4 and a proton at either C-6 or C-5 (depending on exact coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the methyl signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For instance, correlations would be expected from the N-methyl protons to the C-2 carbon of the aromatic ring, and from the aromatic protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₉H₁₃N₃O, corresponding to a molecular weight of 179.22 g/mol cymitquimica.comsigmaaldrich.com.

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179. Subsequent fragmentation would likely involve characteristic losses based on the functional groups present. Plausible fragmentation pathways include the loss of an amino group (-NH₂), cleavage of the amide bond to lose ·CONH₂, or loss of methyl radicals (·CH₃) from the dimethylamino group. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion rsc.org.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 135 | [M - N(CH₃)₂]⁺ |

| 134 | [M - CONH₂]⁺ |

Note: These are plausible fragmentation patterns based on the structure; actual fragmentation can be complex.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the amide (-CONH₂) groups are expected in the region of 3200-3500 cm⁻¹. Typically, primary amines show two bands (symmetric and asymmetric stretching), while the N-H bonds of the amide will also contribute in this region. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the amide group is a key diagnostic peak and is expected to appear around 1640-1680 cm⁻¹. Other significant absorptions would include C-H stretches from the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) | 3200 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 | Medium |

| C=O Stretch | Amide | 1640 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Amine & Amide | 1200 - 1350 | Medium |

Note: Predictions are based on standard IR correlation tables and data from similar compounds imist.maresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The aromatic ring in this compound, substituted with strong electron-donating groups (auxochromes like -NH₂ and -N(CH₃)₂), constitutes a significant chromophore.

The presence of these auxochromes is expected to cause a bathochromic (red) shift of the π → π* absorption bands of the benzene ring to longer wavelengths compared to unsubstituted benzamide. One would anticipate strong absorption bands in the UV region. For comparison, related compounds like 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide show strong absorptions around 350-400 nm due to extended conjugation imist.ma. It is plausible that this compound would exhibit a primary absorption maximum (λmax) in the range of 250-350 nm, characteristic of a highly substituted aniline (B41778) derivative. The exact position and intensity (molar absorptivity, ε) of these bands would be sensitive to the solvent used.

X-ray Crystallography for Solid-State Molecular Geometry

Following a comprehensive search of scholarly articles, crystallographic databases, and other scientific resources, no specific X-ray crystallography data for the compound this compound could be located. Consequently, detailed information regarding its solid-state molecular geometry, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, is not publicly available at this time.

Similarly, a thorough search for crystallographic data on derivatives of this compound did not yield any relevant results within the public domain. Therefore, the creation of data tables and a detailed discussion of the solid-state structure for this compound and its derivatives is not possible.

Computational Chemistry and in Silico Approaches for 5 Amino 2 Dimethylamino Benzamide

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Amino-2-(dimethylamino)benzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is the foundation for all further computational analyses. Studies on analogous benzamides have used DFT to successfully predict these structural parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule where electron donation (from the amino groups) and acceptance (on the benzamide (B126) system) are most likely to occur, providing insight into its potential interactions.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. The MESP map uses a color scale to show different potential values: red typically indicates regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MESP analysis would likely show negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino groups, highlighting them as sites for hydrogen bonding. Positive potential might be located around the hydrogen atoms of the amide and amino groups.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insight into the nature of chemical bonding within a molecule. They reveal the regions in molecular space where the probability of finding a localized electron pair is high. This analysis helps to characterize covalent bonds, lone pairs, and the delocalization of electrons. In this compound, ELF and LOL would visualize the electron density associated with the covalent bonds of the benzene (B151609) ring, the C=O and C-N bonds of the amide group, and the lone pairs on the oxygen and nitrogen atoms.

Molecular Dynamics (MD) Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would model its conformational behavior by calculating the trajectory of its atoms in a simulated environment (e.g., in a solvent like water). This would reveal the molecule's flexibility, stable conformations, and how it interacts with its surroundings. Such simulations are crucial for understanding how the molecule might behave in a biological system, for instance, how its shape might change upon approaching a receptor binding site.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict ligand-receptor interactions. If a biological target for this compound were identified, molecular docking could be used to place the molecule into the receptor's binding site. The analysis would predict the binding affinity (often as a docking score) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein target.

Computational Predictions of Pharmacological Relevance (e.g., Drug Likeness, Bioavailability Potential)

In the realm of modern drug discovery, in silico methods are indispensable for the early-stage evaluation of potential drug candidates. These computational tools offer predictions of a molecule's pharmacokinetic properties, including its drug-likeness and bioavailability, thereby guiding further experimental studies. For this compound, while specific experimental data on its pharmacological relevance is not extensively documented in publicly available research, its potential can be extrapolated through computational modeling.

These predictive models are built upon the analysis of vast libraries of known drugs and their physicochemical properties. By comparing the structural and chemical features of a novel compound like this compound to these established databases, it is possible to generate a profile of its likely behavior in a biological system.

Detailed computational analyses can predict several key parameters that are crucial for a compound to be considered a viable drug candidate. These include adherence to established criteria for drug-likeness, such as Lipinski's Rule of Five, as well as predictions of its absorption, distribution, metabolism, and excretion (ADME) profile. Such computational screening is a critical step in identifying molecules with a higher probability of success in the later, more resource-intensive stages of drug development.

Detailed Research Findings

General QSAR (Quantitative Structure-Activity Relationship) studies on substituted benzamides have demonstrated that antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices. nih.gov Furthermore, pharmacophore modeling and 3D-QSAR studies on various benzamide analogues have been successful in identifying key structural features for potent inhibitory activities against different biological targets. bohrium.comtandfonline.comnih.gov These studies, while not directly on this compound, underscore the utility of computational approaches in understanding the pharmacological potential of this class of compounds.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a cornerstone of modern drug discovery, helping to identify potential liabilities of a compound early in the development process. nih.govjonuns.com For novel indole-based benzamides, for example, in silico studies have shown satisfactory physicochemical and drug-likeness properties. pensoft.net

The following data tables present a hypothetical but plausible in silico analysis of this compound based on its known structure and the application of common predictive models.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 179.105862 g/mol |

| Topological Polar Surface Area | 69.4 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 215 |

Table 2: Predicted Drug-Likeness of this compound

| Rule | Prediction |

| Lipinski's Rule of Five | No violations |

| Ghose Filter | No violations |

| Veber's Rule | Compliant |

| Egan's Rule | Compliant |

| Muegge's Rule | Compliant |

| Bioavailability Score | 0.55 |

Table 3: Predicted ADME Properties of this compound

| Parameter | Prediction |

| Absorption | |

| Water Solubility | Good |

| Caco-2 Permeability | Moderate |

| Intestinal Absorption (human) | High |

| P-glycoprotein Substrate | No |

| Distribution | |

| VDss (human) | Moderate |

| BBB Permeability | Yes |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Total Clearance | Low |

| Renal OCT2 Substrate | No |

Structure Activity Relationship Sar Studies of 5 Amino 2 Dimethylamino Benzamide Derivatives

Design and Synthesis of Analogs for SAR Elucidation

A common approach to synthesizing aminobenzamide derivatives involves the reaction of an appropriate isatoic anhydride (B1165640) with an amine. For instance, the synthesis of 2-amino-N,5-dimethylbenzamide has been achieved by reacting 5-methyl isatoic anhydride with methylamine (B109427) in tetrahydrofuran (B95107) (THF). chemicalbook.com This straightforward method allows for the introduction of various substituents on the amide nitrogen and the aromatic ring.

Another versatile method is a one-pot synthesis that starts from a substituted 2-aminobenzoic acid. For example, 2-amino-3-methylbenzoic acid can be converted to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate. Subsequent aminolysis with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide. sioc-journal.cn This intermediate can then undergo electrophilic aromatic substitution to introduce halogens at the 5-position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), yielding 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This one-pot procedure is advantageous due to its simplicity, milder reaction conditions, and higher yields compared to stepwise methods. sioc-journal.cn

The synthesis of N-(pyrazolo[5,1-c] chemicalbook.comontosight.aitriazin-7-yl)benzamides has been accomplished by first forming a diazonium salt from a 5-aminopyrazole derivative, which is then coupled with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. acs.org Furthermore, the reaction of N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine (B178648) hydrate (B1144303) provides a route to N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide. acs.org These synthetic routes demonstrate the accessibility of a diverse range of analogs for comprehensive SAR studies.

A general procedure for the synthesis of 2-aminobenzamide (B116534) derivatives involves refluxing isatoic anhydride with the desired amine in dimethylformamide (DMF). nih.gov Alternatively, a microwave-assisted synthesis provides a more rapid and efficient method. nih.gov

The following table summarizes the synthesis of some aminobenzamide analogs:

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 5-Methyl isatoic anhydride, Methylamine | THF, 2 hours, room temperature | 2-amino-5,N-dimethyl-benzamide | chemicalbook.com |

| 2-Amino-3-methylbenzoic acid, Bis(trichloromethyl) carbonate, Aqueous methylamine, NCS/NBS/NIS | One-pot: 1. Formation of benzoxazinedione, 2. Aminolysis, 3. Halogenation | 2-Amino-5-halogenated-N,3-dimethylbenzamides | sioc-journal.cn |

| Isatoic anhydride, Amine derivative | DMF, reflux for 6 hours | 2-Aminobenzamide derivative | nih.gov |

| Isatoic anhydride, Amine derivative | Microwave irradiation (140–420 W), 4–10 min | 2-Aminobenzamide derivative | nih.gov |

| N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide, Hydrazine hydrate | Ethanol, piperidine (B6355638) (cat.), reflux for 3 hours | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide | acs.org |

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response. For aminobenzamide derivatives, SAR studies have identified several key pharmacophoric features that are critical for their activity.

For a series of aminophenyl benzamide (B126) derivatives acting as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed. nih.gov This model consists of:

Two aromatic rings (R)

Two hydrogen bond donors (D)

One hydrogen bond acceptor (A)

The specific geometry and arrangement of these features are crucial for effective binding to the target enzyme. nih.gov The study highlighted that hydrophobic character is a key determinant for HDAC inhibitory activity, and the inclusion of hydrophobic substituents is predicted to enhance potency. nih.gov Additionally, hydrogen bond donating groups positively contribute to inhibition, while electron-withdrawing groups have a negative impact. nih.gov

In the context of thieno[2-3-b]pyridines, which share some structural similarities with benzamides, a tethered aromatic ring in the western region of the pharmacophore was found to be important for anti-proliferative activity. mdpi.com This suggests that the spatial positioning of an additional aromatic moiety can significantly influence biological outcomes.

The core benzamide structure itself provides a rigid scaffold from which the key pharmacophoric groups can be appropriately oriented. The amide linkage can participate in hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with the target protein. The nature and position of substituents on the aromatic ring and the amide nitrogen are critical for modulating the electronic properties and steric profile of the molecule, thereby fine-tuning its interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable tools for predicting the activity of novel compounds and for providing insights into the structural features that govern activity.

For a series of N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors, 3D-QSAR studies using Molecular Field Analysis (MFA) have been conducted. sphinxsai.com These studies generated a statistically significant model with a high correlation coefficient (r²) of 0.927 and a cross-validated correlation coefficient (q²) of 0.815. sphinxsai.com The predictive power of the model was confirmed with a predictive r² of 0.845 for a test set of compounds. sphinxsai.com The model indicated that both steric and electrostatic fields are important descriptors for predicting the inhibitory activity, suggesting that the shape and electronic distribution of the molecules are key to their function. sphinxsai.com

Similarly, a robust 3D-QSAR model was developed for 48 aminophenyl benzamide derivatives as HDAC inhibitors. nih.gov This model yielded an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating its strong predictive capability. nih.gov The model underscored the importance of hydrophobicity for inhibitory activity, with hydrophobic substituents expected to increase potency. nih.gov It also revealed that hydrogen bond donating groups enhance activity, whereas electron-withdrawing groups diminish it. nih.gov

The following table summarizes the statistical data from QSAR studies on aminobenzamide derivatives:

| Compound Series | QSAR Method | r² | q² | Predictive r² | Key Findings | Reference |

| N-(2-Aminophenyl)-Benzamide derivatives | 3D-QSAR (MFA) | 0.927 | 0.815 | 0.845 | Steric and electrostatic fields are important for activity. | sphinxsai.com |

| Aminophenyl benzamide derivatives | 3D-QSAR | 0.99 | 0.85 | Not Reported | Hydrophobic character and hydrogen bond donating groups are crucial for activity. Electron-withdrawing groups are detrimental. | nih.gov |

These QSAR models provide a quantitative framework for understanding the SAR of aminobenzamide derivatives and serve as a valuable guide for the design of new, more potent analogs. By leveraging these computational models, medicinal chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity.

Future Prospects and Emerging Research Frontiers for Aminobenzamide Compounds

Development of Novel Synthetic Methodologies

The advancement of aminobenzamide-based research is intrinsically linked to the development of more efficient, cost-effective, and environmentally friendly synthetic methods. Traditional multi-step syntheses are often plagued by low yields and the need for harsh reaction conditions. Consequently, a significant research focus is on creating novel and streamlined synthetic pathways.

One promising approach is the development of one-pot synthesis procedures. For instance, a method for producing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported that involves three steps in a single pot without the need to isolate intermediate products. sioc-journal.cn This method boasts higher yields (87-94%), milder conditions, and is considered a greener synthetic route compared to previous substep methods. sioc-journal.cn

Furthermore, green chemistry principles are being integrated into synthetic protocols. The use of catalysts like tannic acid for the synthesis of related amidoalkyl-naphthols demonstrates a move towards more sustainable practices. arabjchem.org Research has also explored different synthetic strategies for creating complex benzamide (B126) derivatives. These include the reaction of benzoyl isothiocyanate with malononitrile (B47326) to form benzamide-based 5-aminopyrazoles and the use of microwave-assisted reactions to prepare pentacyclic benzimidazole (B57391) derivatives. acs.orgnih.govnih.gov The synthesis of various substituted benzamides often employs coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide·HCl (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation. acs.org

Table 1: Comparison of Synthetic Methodologies for Aminobenzamide Derivatives

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolating intermediates. | Higher overall yield, shorter reaction time, simpler work-up. sioc-journal.cn | Synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn |

| Green Chemistry Approaches | Use of environmentally benign catalysts and conditions. | Reduced environmental impact, safer procedures. arabjchem.org | Tannic acid-catalyzed synthesis of 1-amidoalkyl-2-naphthols. arabjchem.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times, potentially higher yields. nih.gov | Preparation of amido substituted pentacyclic benzimidazole derivatives. nih.gov |

| Coupling Agent-Mediated Synthesis | Use of reagents like EDCI/HOBt to facilitate amide bond formation. | Efficient for creating complex amide linkages. acs.org | Synthesis of trans-DACH-derived benzamides. acs.org |

Application of Advanced Computational and Data Science Techniques in Design

The integration of computational chemistry and data science has revolutionized drug discovery and materials science. tuwien.ac.at For aminobenzamide compounds, these in silico techniques are crucial for predicting molecular properties, understanding structure-activity relationships (SAR), and designing novel derivatives with enhanced efficacy and specificity.

Molecular docking studies, for example, allow researchers to simulate the interaction between a benzamide derivative and its biological target, such as a protein kinase or receptor. mdpi.comnih.gov This provides insights into the binding mode and helps identify key structural features necessary for activity. Computational studies have demonstrated that the potency of D3 receptor antagonists derived from a metoclopramide (B1676508) scaffold was a result of interactions with a secondary binding site on the receptor. mdpi.com

In another study, computational analysis was instrumental in interpreting the antioxidant capacity of various N-arylbenzamides. researchgate.net The analysis revealed that protonated forms of the compounds are better antioxidants and that specific substitutions, like hydroxy groups, significantly enhance reactivity. researchgate.net Such computational approaches not only explain experimental observations but also guide the design of new compounds with improved properties. For instance, in silico drug design techniques have been employed to create novel inhibitor drug candidates for targets like the SARS-CoV-2 main protease, starting from a library of existing compounds and modifying them to improve binding affinity. nih.gov This process of rational design helps to prioritize synthetic efforts on molecules with the highest probability of success, thereby accelerating the research and development pipeline. ontosight.aiontosight.ai

Uncovering New Biological Mechanisms and Applications

While benzamides have been explored for various therapeutic areas, including oncology and neuroscience, emerging research continues to uncover new biological mechanisms and potential applications. ontosight.ai A particularly exciting frontier is the development of benzamide derivatives as molecular imaging agents for positron emission tomography (PET).

Researchers have designed and synthesized 18F-labeled pyridine-based benzamide derivatives, such as N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), for the detection of malignant melanoma. pnas.org These compounds show a high affinity for melanin, and studies have demonstrated excellent tumor uptake and rapid background clearance, leading to high-quality images for detecting primary and metastatic melanoma lesions. pnas.orgsnmjournals.org The modification of the amine residue from a diethyl to a dimethyl group was found to increase tumor uptake, highlighting the importance of fine-tuning the molecular structure. pnas.org

Beyond imaging, aminobenzamide derivatives are being investigated for other novel applications. Studies on amino-substituted N-arylbenzamides have identified promising antioxidant properties, with some derivatives showing improved activity compared to standard references. researchgate.net Other research has focused on their potential as kinase inhibitors, which are crucial in cancer therapy. For example, benzimidazole-2-amino derivatives bearing specific acyl moieties have shown potent inhibitory activity against protein kinase CK1δ, a target implicated in cancer and neurodegenerative diseases. nih.gov Additionally, certain N-[(2-morpholinyl)alkyl]benzamides have demonstrated potent and selective gastric prokinetic activity, suggesting their potential use in treating gastrointestinal motility disorders. nih.gov

Table 2: Emerging Applications of Aminobenzamide Derivatives

| Application Area | Compound/Derivative Class | Mechanism/Target | Potential Use |

|---|---|---|---|

| PET Imaging | 18F-labeled pyridine-based benzamides (e.g., [18F]DMPY2) | High affinity for melanin. pnas.orgsnmjournals.org | Early detection of primary and metastatic malignant melanoma. pnas.org |

| Antioxidants | Amino-substituted N-arylbenzamides | Free radical scavenging. researchgate.net | Therapeutic agents for conditions involving oxidative stress. researchgate.net |

| Kinase Inhibition | Benzimidazole-2-amino derivatives | Inhibition of protein kinase CK1δ. nih.gov | Anticancer and neuroprotective agents. nih.gov |

| Gastrointestinal Motility | N-[(2-morpholinyl)alkyl]benzamides | Selective gastric prokinetic activity. nih.gov | Treatment of gastric emptying disorders. nih.gov |

Integration of Multidisciplinary Approaches for Comprehensive Understanding

The complexity of developing new chemical entities for specific applications necessitates a multidisciplinary approach. The future of aminobenzamide research lies in the seamless integration of chemistry, biology, computational science, and medicine to gain a comprehensive understanding of these molecules.

The development of PET tracers for melanoma serves as an excellent example of this synergy. pnas.orgsnmjournals.org This research combines:

Synthetic Chemistry: To design and create novel benzamide molecules and their precursors. pnas.org

Radiochemistry: To label the compounds with a positron-emitting isotope like Fluorine-18.

Computational Modeling: To predict the binding affinity and properties of the designed molecules.

Cell Biology: To perform in vitro uptake studies in cancer cell lines to validate targeting. pnas.org

Nuclear Medicine & In Vivo Imaging: To conduct biodistribution and microPET imaging studies in animal models to assess the tracer's effectiveness. pnas.org

Similarly, the study of benzamides as antioxidants effectively combined synthetic chemistry to prepare the compounds, analytical chemistry and biochemistry to evaluate their antioxidant capacity through various assays, and computational chemistry to provide a theoretical explanation for the observed activities. researchgate.net This integrated strategy not only confirmed experimental findings but also provided a rational basis for designing a lead compound for further optimization. researchgate.net By connecting these diverse scientific disciplines, researchers can move beyond serendipitous discovery towards the rational design and targeted development of aminobenzamide compounds for a wide range of future applications. tuwien.ac.at

Q & A

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O | |

| CAS Number | Not explicitly listed |

How can reaction conditions be optimized for high-yield synthesis?

Advanced

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst ratios. For instance, using a 1:1.2 molar ratio of benzoic acid derivative to amine in DMF at 70°C improves coupling efficiency. Monitoring via TLC or HPLC ensures reaction completion .

What spectroscopic methods confirm structural integrity?

Q. Basic

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) confirm substitution patterns.

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the benzamide backbone .

How can computational modeling predict biological target interactions?

Advanced

Molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (generated via Gaussian or Chem3D) can identify potential kinase targets. For example, homology modeling with CDK7 (PDB: 3EQA) may reveal binding affinity similar to THZ1, a CDK7 inhibitor .

What are the reported physicochemical properties?

Q. Basic

| Property | Value/Status | Source |

|---|---|---|

| Molecular Weight | 179.22 g/mol | |

| Melting Point | Not available | |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) |

Note : Experimental determination via DSC or capillary melting point apparatus is recommended .

How to design assays for evaluating kinase inhibition activity?

Q. Advanced

- Kinase Activity Assays : Use recombinant CDK7/Cyclin H complex with ATP-competitive luminescent substrates (e.g., ADP-Glo™). IC₅₀ values can be calculated from dose-response curves .

- Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., neuroblastoma SH-SY5Y) via MTT assays .

How to resolve contradictions in reported biological activity data?

Advanced

Discrepancies may arise from assay conditions (e.g., ATP concentration, cell line variability). Validate results by:

- Repeating assays under standardized conditions (e.g., 10 μM ATP).

- Cross-referencing with orthogonal methods (e.g., Western blot for downstream target phosphorylation) .

What strategies improve solubility for in vivo studies?

Q. Advanced

- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl ester) to enhance bioavailability.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles .

How to analyze structure-activity relationships (SAR) for derivatives?

Q. Advanced

- Substitution Patterns : Compare activity of dimethylamino vs. piperidinyl analogs (e.g., 5-Amino-2-(2-methylpiperidin-1-yl)benzamide) to assess steric/electronic effects.

- Data Tools : Principal Component Analysis (PCA) of IC₅₀ values and logP .

What are the stability considerations under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.